Methyl 4,5-dihydroxy-2-methylbenzoate
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Overview
Description
Methyl 4,5-dihydroxy-2-methylbenzoate is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, featuring two hydroxyl groups and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-dihydroxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4,5-dihydroxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dihydroxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4,5-dihydroxy-2-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of methyl 4,5-dihydroxy-2-methylbenzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dihydroxybenzoate
- Methyl 3,4-dihydroxybenzoate
- Methyl 2,5-dihydroxybenzoate
Uniqueness
Methyl 4,5-dihydroxy-2-methylbenzoate is unique due to the specific positioning of its hydroxyl groups and methyl ester, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 4,5-dihydroxy-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4,10-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFAVMFWVGJELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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